![molecular formula C22H25N3O4S B1229840 1,4-Dimethyl-6-[[4-(phenylmethyl)-1-piperidinyl]sulfonyl]quinoxaline-2,3-dione](/img/structure/B1229840.png)
1,4-Dimethyl-6-[[4-(phenylmethyl)-1-piperidinyl]sulfonyl]quinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dimethyl-6-[[4-(phenylmethyl)-1-piperidinyl]sulfonyl]quinoxaline-2,3-dione is a member of piperidines.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinoxaline derivatives are synthesized through various eco-friendly and efficient methods. One study describes a general method for synthesizing structurally diverse quinoxaline and pyrido-pyrazine derivatives using camphor sulfonic acid as an efficient organo-catalyst at room temperature, highlighting the versatility of quinoxaline synthesis (G. Kaur et al., 2021). Another approach involves the utilization of monosodium glutamate for synthesizing 1,8-dioxoacridine and polyhydro-quinoline derivatives, demonstrating the potential for using common substances in complex chemical syntheses (A. Cahyana et al., 2020).
Biological Activities
Quinoxaline derivatives have shown promising biological activities. For instance, novel substituted 1,5-benzothiazepines containing a sulfonyl moiety were synthesized, potentially offering insights into new therapeutic agents (Sandhya Chhakra et al., 2019). Additionally, some quinoxaline sulfonamides have been investigated as potential antibacterial agents, indicating broad-spectrum activities against various bacterial strains (F. Taiwo et al., 2021).
Material Science Applications
Quinoxaline-containing compounds have also been explored for their applications in materials science, such as in the design of electronic transport materials for organic light-emitting diodes (OLEDs). The manipulation of the LUMO distribution in quinoxaline-containing architectures showcases the potential for creating efficient blue phosphorescent OLEDs (Xiaojun Yin et al., 2016).
Propriétés
Formule moléculaire |
C22H25N3O4S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
6-(4-benzylpiperidin-1-yl)sulfonyl-1,4-dimethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C22H25N3O4S/c1-23-19-9-8-18(15-20(19)24(2)22(27)21(23)26)30(28,29)25-12-10-17(11-13-25)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 |
Clé InChI |
IBTKJRKFYXEURN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)C1=O)C |
SMILES canonique |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)C1=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione](/img/structure/B1229757.png)
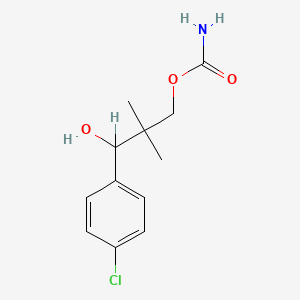
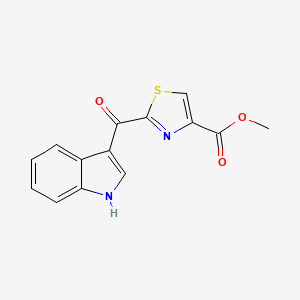

![(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1229768.png)
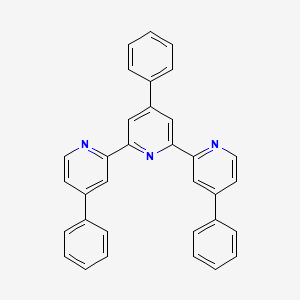
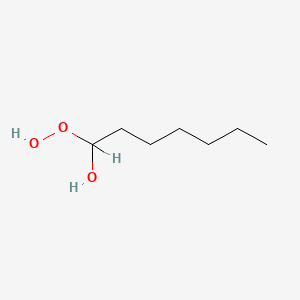

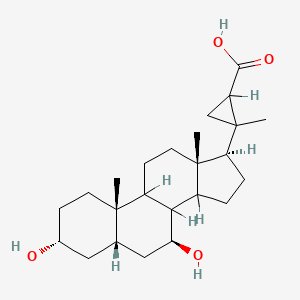

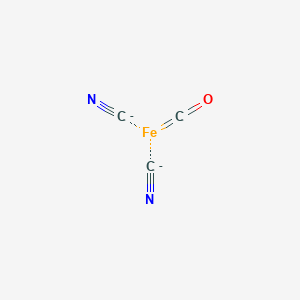
![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1229777.png)
![1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B1229779.png)
![3-[(2,5,6-Trimethyl-4-thieno[2,3-d]pyrimidinyl)thio]-2-oxolanone](/img/structure/B1229781.png)